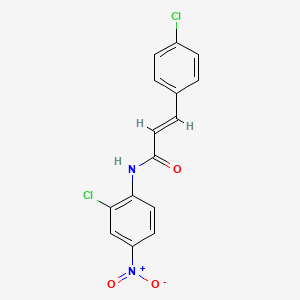![molecular formula C22H26F6N2O2 B5439476 N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-methoxybenzamide](/img/structure/B5439476.png)
N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It includes an adamantylmethyl group, a trifluoroethyl group, and a methoxybenzamide group . The adamantylmethyl group is derived from adamantane, a type of hydrocarbon that is known for its diamond-like structure . The trifluoroethyl group contains three fluorine atoms, which can significantly influence the compound’s reactivity and properties . The methoxybenzamide group is a type of amide, a functional group that plays a crucial role in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The adamantylmethyl group would give the molecule a bulky, three-dimensional structure . The trifluoroethyl group would likely influence the molecule’s polarity and could form hydrogen bonds with other molecules . The methoxybenzamide group would also contribute to the molecule’s polarity and could participate in various chemical reactions .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions . The adamantylmethyl group could undergo reactions typical of hydrocarbons, such as combustion or halogenation . The trifluoroethyl group could participate in reactions involving the carbon-fluorine bond, which is one of the strongest in organic chemistry . The methoxybenzamide group could undergo reactions typical of amides, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The adamantylmethyl group would likely make the compound relatively nonpolar and insoluble in water . The trifluoroethyl group, on the other hand, could increase the compound’s polarity and potentially its solubility in certain solvents . The methoxybenzamide group could also influence the compound’s solubility, as well as its acidity or basicity .Future Directions
The future directions for research on this compound could be quite diverse. For example, researchers could explore its potential uses in medicine, given the biological activity of similar compounds . Alternatively, they could investigate its physical and chemical properties in more detail, which could lead to new insights into the behavior of similar compounds . Finally, they could develop new methods for its synthesis, which could improve its accessibility for research and potential applications .
properties
IUPAC Name |
N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F6N2O2/c1-32-17-5-3-2-4-16(17)18(31)30-20(21(23,24)25,22(26,27)28)29-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,29H,6-12H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIODQPSFNKDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B5439393.png)
![1-[(1-{[6-(1,4-oxazepan-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5439398.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5439400.png)
![3-{2-[ethyl(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439405.png)
![1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5439422.png)
![2-(1H-tetrazol-5-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5439435.png)

![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5439448.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5439449.png)
![2,7-dimethyl-N-(4-methylphenyl)-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5439451.png)

![3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5439470.png)
![4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5439482.png)
![(2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide](/img/structure/B5439490.png)